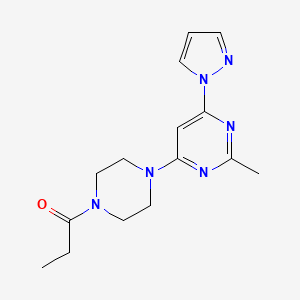

2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves reactions under specific conditions to introduce various substituents into the pyrimidine ring. For example, the synthesis of related compounds has been achieved through reactions involving sodium salts of certain ketones with heterocyclic amines in piperidenium acetate, showcasing the versatility of synthetic methods employed for these compounds (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine derivatives have been determined, revealing hydrogen bonding in two and three dimensions, which play a crucial role in the crystalline structures of these compounds. These structures can fall into stoichiometric hydrates and solvent-free forms, indicating the impact of molecular interactions on the structural conformation (Trilleras et al., 2008).

Chemical Reactions and Properties

The reactivity of pyrazolo[3,4-d]pyrimidine derivatives includes their ability to undergo various chemical reactions, such as condensation and nucleophilic substitution, to introduce different functional groups. These reactions are pivotal in modifying the chemical properties and biological activities of these compounds (Mallesha et al., 2012).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility and crystal structure, can vary significantly depending on the substituents attached to the pyrimidine ring. The analysis of these properties is crucial for understanding the behavior of these compounds in different environments (Bushuev et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine derivatives are influenced by their molecular structure, which determines their reactivity, stability, and potential biological activities. For instance, modifications on the pyrimidine ring can lead to compounds with varying degrees of biological activities, including potential antibacterial properties (Lahmidi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Structural and Medicinal Insights

The pyrazolo[1,5-a]pyrimidine scaffold, closely related structurally to 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine, serves as a cornerstone in drug discovery due to its diverse medicinal properties. This scaffold has been utilized as a building block for developing drug-like candidates showcasing a broad spectrum of medicinal benefits. These include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention, leading to numerous lead compounds targeting various diseases. This scaffold's versatility offers ample opportunities for medicinal chemists to explore and develop potential drug candidates further (Cherukupalli et al., 2017).

Role in Cytochrome P450 Enzyme Inhibition

In the realm of drug metabolism, specific derivatives related to 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine have been investigated for their selectivity and potency as chemical inhibitors of cytochrome P450 (CYP) isoforms. These isoforms are crucial for the metabolism of a vast array of drugs, and their inhibition can significantly impact drug-drug interactions (DDIs). Such studies aid in understanding the metabolic pathways of new drug candidates and their potential interactions with other drugs, informing the development of safer pharmacological therapies (Khojasteh et al., 2011).

Anti-Inflammatory and Anticancer Applications

The exploration of pyrimidine derivatives, including structures analogous to 2-methyl-4-(4-propionyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine, has revealed potent anti-inflammatory and anticancer activities. These compounds have been synthesized and characterized, demonstrating significant in vitro anti-inflammatory activity, which positions them as promising candidates for further investigation in the quest for new anti-inflammatory drugs (Gondkar et al., 2013). Additionally, pyrimidine-based scaffolds have shown promising anticancer properties, indicating their potential to interact with various biological targets, enzymes, receptors, and pathways involved in cancer progression (Kaur et al., 2014).

Eigenschaften

IUPAC Name |

1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-3-15(22)20-9-7-19(8-10-20)13-11-14(18-12(2)17-13)21-6-4-5-16-21/h4-6,11H,3,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEHTNPBUUNPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)